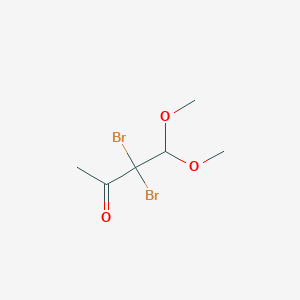![molecular formula C15H11ClN2O B14244705 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one CAS No. 332350-27-3](/img/structure/B14244705.png)
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound, in particular, is known for its vibrant color and has applications in both scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one typically involves the diazotization of 4-chloroaniline followed by coupling with cinnamaldehyde. The reaction conditions generally include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with cinnamaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one involves its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems to form aromatic amines, which can interact with various cellular targets. The compound’s effects are mediated through its ability to bind to and modify proteins, DNA, and other biomolecules, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(E)-(4-Methoxyphenyl)diazenyl]-3-phenylprop-2-en-1-one
- 1-[(E)-(4-Nitrophenyl)diazenyl]-3-phenylprop-2-en-1-one
- 1-[(E)-(4-Methylphenyl)diazenyl]-3-phenylprop-2-en-1-one
Uniqueness
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is unique due to the presence of the chloro substituent on the phenyl ring. This chloro group can influence the compound’s reactivity, stability, and biological activity. Compared to other similar compounds, the chloro derivative may exhibit different electronic properties and steric effects, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
332350-27-3 |
|---|---|
Fórmula molecular |
C15H11ClN2O |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)imino-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-9-14(10-8-13)17-18-15(19)11-6-12-4-2-1-3-5-12/h1-11H |
Clave InChI |
JCWFAPFPEOLHHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)N=NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


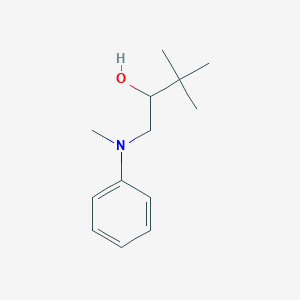
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
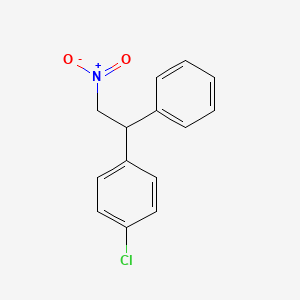
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)

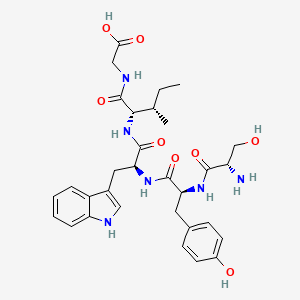
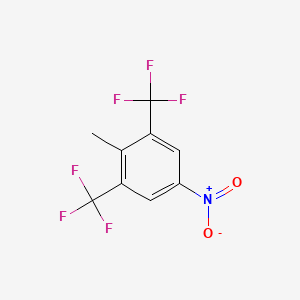
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

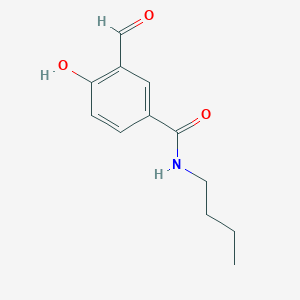


![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
